Cas no 98974-90-4 (myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-)

myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)- 化学的及び物理的性質
名前と識別子
-
- myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-
- AGN-PC-00OIKG
- DL-1,2:4,5-BIS-O-(1-METHYLETHYLIDENE)-3,6-BIS-O-(PHENYLMETHYL)-MYO-INOSITOL
- DTXSID20553422
- 98974-90-4
- 4,8-Bis(benzyloxy)-2,2,6,6-tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole
- DL-1,2,4,5-bis-o-(1-Methylethylidene)-3,6-bis-o-(phenylmethyl)-myo-inositol
-
- インチ: InChI=1S/C26H32O6/c1-25(2)29-21-19(27-15-17-11-7-5-8-12-17)23-24(32-26(3,4)31-23)20(22(21)30-25)28-16-18-13-9-6-10-14-18/h5-14,19-24H,15-16H2,1-4H3
- InChIKey: GVSFMNAITONPJR-UHFFFAOYSA-N
- ほほえんだ: CC1(OC2C(O1)C(C3C(C2OCC4=CC=CC=C4)OC(O3)(C)C)OCC5=CC=CC=C5)C
計算された属性
- せいみつぶんしりょう: 440.21988874g/mol
- どういたいしつりょう: 440.21988874g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 542
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 55.4Ų
myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673109-100mg |
4,8-Bis(benzyloxy)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole) |
98974-90-4 | 98% | 100mg |
¥1150.00 | 2024-04-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1673109-1g |
4,8-Bis(benzyloxy)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole) |
98974-90-4 | 98% | 1g |
¥3343.00 | 2024-04-23 |
myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)- 関連文献
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Keiji Murayama,Frédéric Rosu,Hiromu Kashida,Hiroyuki Asanuma Chem. Sci., 2013,4, 3693-3698
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Ying Zhang,Daniel W. Armstrong Analyst, 2011,136, 2931-2940
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-に関する追加情報
Myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl): A Comprehensive Overview
Myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl) is a complex oligomer derived from myo-inositol, a naturally occurring isomer of inositol. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. The presence of multiple alkylidene and benzyl substituents introduces distinct chemical functionalities that influence its reactivity and biological interactions.
The synthesis of this compound involves intricate organic chemistry techniques, including protection-deprotection strategies to selectively modify the hydroxyl groups of myo-inositol. The introduction of (1-methylethylidene) groups at the 1,2 and 4,5 positions enhances the compound's stability and introduces new sites for potential biological activity. Additionally, the substitution with phenylmethyl (benzyl) groups at the 3 and 6 positions further diversifies its chemical profile, making it a versatile scaffold for drug discovery.
Recent studies have highlighted the potential of this compound in modulating various cellular pathways. Its structure resembles that of gangliosides, which are known to play crucial roles in cell signaling and membrane dynamics. The bulky substituents may interfere with interactions at cell surface receptors, potentially leading to novel therapeutic effects. For instance, research has suggested that such modifications could enhance the compound's ability to interact with specific enzymes involved in metabolic disorders.
In the context of neuroscience, Myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl) has been explored for its potential role in modulating neurotransmitter release and synaptic plasticity. The benzyl groups may interact with presynaptic proteins, influencing the release of neurotransmitters such as dopamine and serotonin. Preliminary studies in model systems have shown promising results in terms of improving synaptic transmission and reducing inflammation associated with neurodegenerative diseases.
The compound's stability under various physiological conditions makes it an attractive candidate for further development as a prodrug or a pharmaceutical intermediate. Its ability to undergo controlled hydrolysis to release active species could enhance bioavailability and reduce toxicity. This aspect is particularly relevant in the development of targeted therapies where precise delivery and controlled release are critical.
From a material science perspective, the unique structure of Myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl) also opens up possibilities for its use in advanced materials. For example, its rigid framework could be exploited to develop novel polymers or coatings with enhanced mechanical properties. Additionally, its ability to self-assemble into ordered structures might be leveraged for creating functional nanostructures used in drug delivery systems.
The synthesis and characterization of this compound have been aided by advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These tools have provided detailed insights into its molecular structure and purity. Furthermore, computational methods like Molecular Dynamics (MD) simulations have been employed to predict its behavior in different environments. Such computational studies are crucial for understanding its interactions at the molecular level and for designing derivatives with improved properties.
The potential applications of Myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl) extend beyond pharmaceuticals into other areas such as cosmetics and nutraceuticals. Its structural analogs have been found to exhibit antioxidant properties due to the presence of aromatic rings and hydroxyl groups. This has led to interest in developing it as an ingredient in skincare products or dietary supplements aimed at promoting overall health.
In conclusion, Myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl) represents a fascinating example of how structural modifications can lead to novel compounds with diverse applications. Its synthesis challenges highlight the ingenuity required in modern organic chemistry while its potential benefits underscore the importance of continued research in this field. As our understanding of biological systems grows more sophisticated so too does our ability to design molecules that can interact with them in meaningful ways.
98974-90-4 (myo-Inositol,1,2:4,5-bis-O-(1-methylethylidene)-3,6-bis-O-(phenylmethyl)-) 関連製品
- 32647-67-9(Dibenzylidene sorbitol)
- 1286725-72-1(4-amino-3-(4-methylphenyl)-N-propyl-1,2-thiazole-5-carboxamide)
- 866808-92-6(3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-(2-methylphenyl)methyl-1,4-dihydroquinolin-4-one)
- 1797883-76-1(5-chloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-methoxybenzamide)
- 203-65-6(4,5-Iminophenanthrene)
- 313405-32-2(N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,6-difluorobenzamide)
- 2002090-15-3(2-(1-amino-4,4-difluorocyclohexyl)ethan-1-ol)
- 1218664-42-6(methyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate)
- 56072-36-7(2-Hexanone, 4-hydroxy-3,4-dimethyl-)
- 1862480-22-5(2-Propoxypyridine-3,4-diamine)



